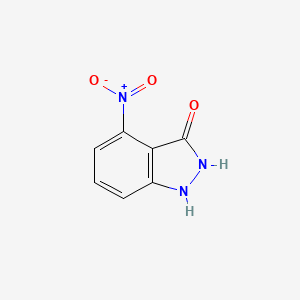

4-Nitro-1H-indazol-3-ol

Description

BenchChem offers high-quality 4-Nitro-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-6-4(8-9-7)2-1-3-5(6)10(12)13/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHKUVJNVDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646250 | |

| Record name | 4-Nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-16-9 | |

| Record name | 1,2-Dihydro-4-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 4-Nitro-1H-indazol-3-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-1H-indazol-3-ol

This guide provides a comprehensive analysis of the spectroscopic data for 4-Nitro-1H-indazol-3-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The introduction of a nitro group at the 4-position and a hydroxyl group at the 3-position of the indazole ring system creates a unique electronic and structural profile, making 4-Nitro-1H-indazol-3-ol a valuable building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Spectroscopic Overview

The structure of 4-Nitro-1H-indazol-3-ol, with its key functional groups, dictates its spectroscopic behavior. The aromatic indazole core, the electron-withdrawing nitro group, and the tautomeric hydroxyl/keto group each contribute distinct signals in NMR, IR, and MS analyses.

A general workflow for the spectroscopic characterization of a synthesized batch of 4-Nitro-1H-indazol-3-ol is outlined below. This process ensures a systematic and thorough analysis, leading to a high-confidence structural confirmation.

Caption: Logic diagram for the structural confirmation of 4-Nitro-1H-indazol-3-ol from spectroscopic data.

Conclusion

The spectroscopic characterization of 4-Nitro-1H-indazol-3-ol requires a multi-technique approach. By systematically applying NMR, IR, and MS, and carefully interpreting the resulting data, researchers can unambiguously confirm the structure and purity of this important chemical entity. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with this and related compounds, ensuring data integrity and facilitating downstream applications in drug discovery and materials science.

References

- Patent CN103387635A: Preparation method of 4-nitro-3-hydroxyindazole.

An In-depth Technical Guide to the Tautomerism of 4-Nitro-1H-indazol-3-ol and 4-nitro-1,2-dihydro-indazol-3-one

Abstract

This technical guide provides a comprehensive examination of the tautomeric relationship between 4-Nitro-1H-indazol-3-ol and 4-nitro-1,2-dihydro-indazol-3-one. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, biological activity, and metabolic fate. This document, intended for researchers, scientists, and drug development professionals, delves into the structural nuances, analytical characterization, and computational assessment of this specific tautomeric pair. By synthesizing established principles with data from closely related analogs, this guide offers both a foundational understanding and a practical framework for investigating such equilibria.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. The potential for tautomerism in substituted indazoles, particularly those with hydroxyl or amino functionalities, introduces a layer of complexity that must be thoroughly understood. The equilibrium between the aromatic alcohol form (4-Nitro-1H-indazol-3-ol) and the non-aromatic ketone form (4-nitro-1,2-dihydro-indazol-3-one) can be influenced by a variety of factors, including solvent polarity, pH, and temperature.[1][2] The predominance of one tautomer over the other can have profound implications for molecular interactions, such as receptor binding and enzyme inhibition. Therefore, a precise characterization of the tautomeric landscape is essential for rational drug design and the development of robust analytical methods. In general, for the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer.[2][3]

Structural Elucidation and Tautomeric Forms

The two primary tautomers in this equilibrium are the -ol and -one forms. The key structural difference lies in the location of a proton and the corresponding arrangement of double bonds within the heterocyclic system.

-

4-Nitro-1H-indazol-3-ol: This tautomer possesses an aromatic pyrazole ring fused to the nitro-substituted benzene ring. The presence of the hydroxyl group (-OH) at the 3-position is characteristic of this form.

-

4-nitro-1,2-dihydro-indazol-3-one: In this form, the aromaticity of the pyrazole ring is disrupted. It features a ketone group (C=O) at the 3-position and the proton has migrated to one of the nitrogen atoms.

The equilibrium between these two forms is a dynamic process involving proton transfer.

Caption: Tautomeric equilibrium between the -ol and -one forms.

Analytical Characterization

A multi-technique approach is crucial for unequivocally characterizing the tautomeric equilibrium. While direct experimental data for the title compounds is not extensively published, we can infer the expected spectroscopic signatures based on related structures and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4]

Predicted ¹H and ¹³C NMR Data

Based on known substituent effects on the indazole ring, the following chemical shifts can be predicted. The presence of the electron-withdrawing nitro group at the 4-position will significantly influence the electronic environment of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | 4-Nitro-1H-indazol-3-ol | 4-nitro-1,2-dihydro-indazol-3-one | Rationale |

| NH/OH | Broad singlet, ~11-13 | Broad singlet, ~10-12 | Exchangeable protons, chemical shift is concentration and temperature dependent. |

| H5 | Doublet, ~7.8-8.0 | Doublet, ~7.6-7.8 | Deshielded by the adjacent nitro group. |

| H6 | Triplet, ~7.2-7.4 | Triplet, ~7.0-7.2 | Standard aromatic region. |

| H7 | Doublet, ~7.5-7.7 | Doublet, ~7.3-7.5 | Influenced by the pyrazole ring electronics. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | 4-Nitro-1H-indazol-3-ol | 4-nitro-1,2-dihydro-indazol-3-one | Rationale |

| C3 | ~155-160 | ~170-175 | Significant downfield shift for the carbonyl carbon in the -one form. |

| C3a | ~120-125 | ~115-120 | Bridgehead carbon. |

| C4 | ~140-145 | ~138-143 | Carbon bearing the nitro group. |

| C5 | ~118-122 | ~116-120 | Aromatic carbon. |

| C6 | ~125-130 | ~123-128 | Aromatic carbon. |

| C7 | ~110-115 | ~108-113 | Aromatic carbon. |

| C7a | ~135-140 | ~133-138 | Bridgehead carbon. |

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[5]

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times T₁) to allow for accurate integration.

-

Signal Integration: Integrate the signals corresponding to unique protons of each tautomer. For example, the aromatic protons will have distinct chemical shifts for the -ol and -one forms.

-

Equilibrium Constant Calculation: The equilibrium constant (Kt) can be calculated from the ratio of the integrals of the signals corresponding to each tautomer: Kt = [indazolone] / [indazol-ol] = (Integral of indazolone signal) / (Integral of indazol-ol signal)

-

Variable Temperature (VT) NMR: To gain thermodynamic insights, acquire spectra at different temperatures. This allows for the determination of enthalpy (ΔH°) and entropy (ΔS°) of tautomerization using the van't Hoff equation.[6]

Caption: Workflow for NMR-based analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide qualitative and quantitative information about the tautomeric equilibrium. The two tautomers are expected to have different chromophores and thus distinct absorption maxima (λmax). The aromatic -ol form is likely to have a different absorption profile compared to the cross-conjugated -one form. By analyzing the spectra in different solvents, shifts in the equilibrium can be monitored.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in each tautomer.

-

4-Nitro-1H-indazol-3-ol: Expect a broad O-H stretching band around 3200-3600 cm⁻¹ and C=C stretching bands characteristic of the aromatic rings.

-

4-nitro-1,2-dihydro-indazol-3-one: A strong C=O stretching band around 1680-1720 cm⁻¹ would be a key indicator of this tautomer. An N-H stretching band would also be present.

Computational Analysis

In the absence of extensive experimental data, quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[8][9]

Methodology: Density Functional Theory (DFT) Calculations

-

Structure Optimization: The geometries of both 4-Nitro-1H-indazol-3-ol and 4-nitro-1,2-dihydro-indazol-3-one should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

-

Solvent Effects: To model the influence of the solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[10] This will provide insights into how different solvent environments affect the tautomeric equilibrium. Calculations should be performed for a range of solvents with varying polarities.

-

NMR Chemical Shift Prediction: Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of each tautomer.[3] These predicted values can then be compared with experimental data to aid in signal assignment.

Caption: Workflow for DFT-based computational analysis.

Influence of Substituents and Solvent on Tautomeric Equilibrium

The position and electronic nature of substituents on the indazole ring, as well as the properties of the solvent, play a crucial role in determining the position of the tautomeric equilibrium.

-

Substituent Effects: The electron-withdrawing nitro group at the 4-position is expected to influence the acidity of the N-H and O-H protons, thereby affecting the ease of proton transfer.

-

Solvent Effects: Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding.[11][12] For instance, if the indazolone form has a larger dipole moment, it will be favored in more polar solvents. Conversely, nonpolar aprotic solvents may favor the less polar tautomer.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its:

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can differ between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacodynamics: The three-dimensional shape and electronic properties of a molecule, which are critical for binding to its biological target, are tautomer-dependent. One tautomer may exhibit significantly higher affinity and efficacy than the other.

-

Intellectual Property: A thorough understanding and characterization of tautomeric forms are essential for securing robust patent protection.

Conclusion

The tautomerism of 4-Nitro-1H-indazol-3-ol and 4-nitro-1,2-dihydro-indazol-3-one represents a fundamentally important and practically relevant area of study for chemists and drug developers. While direct experimental data for this specific pair is limited, a combination of predictive spectroscopy, established analytical protocols, and computational modeling provides a powerful framework for its investigation. A comprehensive understanding of the factors governing this tautomeric equilibrium is paramount for the successful design and development of novel indazole-based therapeutics.

References

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Pauli, G. F., et al. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

-

Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 1H-indazol-3-ol. Retrieved from [Link]

-

ResearchGate. (2021). Substitution of a Nitro Group by Diazonium Salts in σH-Adducts of Carbanions to Mono-Nitrobenzenes. Formation of Substituted Azobenzenes and Indazoles. Tetrahedron. Retrieved from [Link]

-

Vlecad. (n.d.). Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Retrieved from [Link]

-

ResearchGate. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Retrieved from [Link]

-

Orbital: The Electronic Journal of Chemistry. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Retrieved from [Link]

-

Physical Chemistry Research. (n.d.). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Retrieved from [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Retrieved from [Link]

-

RSC Publishing. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Retrieved from [Link]

Sources

- 1. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 9. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment [physchemres.org]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-Nitro-1H-indazol-3-ol

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Nitro-1H-indazol-3-ol, a heterocyclic compound with potential significance in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and offer a narrative grounded in practical experience, explaining the causality behind methodological choices. This document is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol for in-silico characterization. We will delve into Density Functional Theory (DFT) calculations to elucidate the molecule's structural, electronic, and reactive properties. The insights derived from these calculations are invaluable for predicting molecular behavior, guiding synthesis, and accelerating the drug discovery pipeline. Every claim and protocol herein is supported by authoritative sources to ensure scientific integrity.

Introduction: The "Why" and "How" of Computational Scrutiny

In modern drug development, understanding a molecule's intrinsic properties is paramount before committing to expensive and time-consuming wet-lab synthesis and screening. The compound 4-Nitro-1H-indazol-3-ol (C₇H₅N₃O₃, MW: 179.13 g/mol ) presents an interesting scaffold.[1][2][3] The indazole core is a well-established pharmacophore found in numerous biologically active agents, while the nitro group (-NO₂) can significantly modulate its electronic properties and potential biological interactions.[4]

Quantum chemical calculations serve as our "computational microscope," allowing us to visualize and quantify molecular attributes that are not directly observable. By applying methods like Density Functional Theory (DFT), we can predict:

-

Molecular Geometry: The precise three-dimensional arrangement of atoms.

-

Electronic Structure: The distribution of electrons, which dictates reactivity.

-

Spectroscopic Signatures: Predicted IR and Raman spectra to aid in experimental characterization.

-

Reactivity Indices: Key parameters that inform how the molecule will interact with biological targets.

This guide will establish a complete computational workflow, from initial structure generation to the nuanced interpretation of calculated data, providing a powerful predictive tool for assessing the potential of 4-Nitro-1H-indazol-3-ol.

Theoretical Framework: Choosing the Right Tools for the Job

The bedrock of our investigation is Density Functional Theory (DFT) . From an application scientist's perspective, DFT offers the optimal balance between computational accuracy and resource efficiency for organic molecules of this size.[5] We will specifically employ the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which has consistently proven effective for a wide range of organic and heterocyclic systems.[6][7]

The choice of a basis set is equally critical. A basis set is the set of mathematical functions used to build the molecular orbitals. For this analysis, the 6-311++G(d,p) basis set is the recommended choice.[6][8] Let's break down why:

-

6-311G: This is a triple-zeta basis set, providing a more flexible and accurate description of the electron distribution compared to smaller sets.

-

++: These diffuse functions are essential. They allow for a more accurate description of electrons that are far from the nucleus, which is crucial for systems with lone pairs (like the nitrogen and oxygen atoms in our molecule) and for correctly modeling non-covalent interactions.[8]

-

(d,p): These are polarization functions. They allow orbitals to change shape, which is vital for describing chemical bonds accurately, especially in cyclic and heteroatomic systems.[9]

This B3LYP/6-311++G(d,p) level of theory represents a field-proven standard that delivers reliable results for the properties we aim to investigate.[6][8][10][11]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach to characterizing 4-Nitro-1H-indazol-3-ol. This workflow is designed to be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[5][12][13][14]

Caption: Computational workflow for 4-Nitro-1H-indazol-3-ol characterization.

Protocol Details:

-

Molecule Construction:

-

Begin by sketching the 2D structure of 4-Nitro-1H-indazol-3-ol in a molecular editor like Avogadro or ChemDraw.[13]

-

Convert the 2D sketch into an initial 3D structure using the editor's built-in tools. This initial geometry does not need to be perfect; it serves as the starting point for optimization.

-

-

Geometry Optimization:

-

Create an input file for your chosen quantum chemistry software.[15]

-

Specify a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

This calculation iteratively adjusts the positions of the atoms until the lowest energy conformation (a stable structure) on the potential energy surface is found.

-

-

Frequency Calculation:

-

Self-Validation Checkpoint: This step is non-negotiable for ensuring the trustworthiness of your results. A frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.[5]

-

Verification: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a transition state or an unstable structure, and the optimization must be revisited.

-

Output: This calculation also yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the data required to simulate the IR and Raman spectra.

-

-

Property Analysis:

-

From the output files of the optimized and frequency-calculated structure, all subsequent properties can be derived. This includes generating cube files for orbital and potential visualization.

-

Analysis and Interpretation of Results

This section details the key properties to be extracted and, more importantly, how to interpret them in the context of drug development.

Optimized Molecular Structure

The geometry optimization provides the most stable 3D structure of the molecule. Key parameters like bond lengths, bond angles, and dihedral angles should be tabulated. These theoretical values can be compared with experimental data from X-ray crystallography of similar indazole derivatives to validate the computational model.[10]

Table 1: Illustrative Data for Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-N(nitro) | ~1.46 Å |

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | C3-O | ~1.34 Å |

| Bond Angle | O-N-O (nitro) | ~124° |

| Dihedral Angle | C4-C9-N(nitro)-O | ~180° (planar) |

(Note: These are representative values based on similar structures and should be replaced with actual calculation results.)

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[16]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are potential sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are potential sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a crucial indicator of chemical reactivity and stability.[16] A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[17][18]

Sources

- 1. 3-HYDROXY-4-NITRO (1H)INDAZOLE | 7384-16-9 [amp.chemicalbook.com]

- 2. 4-Nitro-1H-indazol-3-ol , 95+% , 7384-16-9 - CookeChem [cookechem.com]

- 3. 4-Nitro-1H-indazol-3-ol | 7384-16-9 | HAA38416 | Biosynth [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 13. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. matlantis.com [matlantis.com]

- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Guide to the Comprehensive Structural Elucidation of 4-Nitro-1H-indazol-3-ol: An Integrated Crystallographic and Computational Approach

Abstract

Indazole derivatives are cornerstones in medicinal chemistry, renowned for their diverse pharmacological activities. The introduction of a nitro group and a hydroxyl moiety, as in 4-Nitro-1H-indazol-3-ol, significantly modulates the molecule's electronic properties and intermolecular interaction potential, making a precise understanding of its three-dimensional structure paramount for rational drug design. This technical guide presents a comprehensive, field-proven workflow for the definitive crystal structure analysis of 4-Nitro-1H-indazol-3-ol. We detail an integrated methodology, combining single-crystal X-ray diffraction (SC-XRD) with quantum chemical calculations using Density Functional Theory (DFT). This dual approach provides not only a static image of the solid-state conformation but also a deeper understanding of the molecule's intrinsic electronic landscape and interaction propensities. This guide is intended for researchers, medicinal chemists, and material scientists engaged in the structural analysis of heterocyclic compounds.

Introduction: The Significance of Nitroindazoles in Drug Discovery

The indazole scaffold is a privileged structure in drug discovery, present in a range of FDA-approved therapeutics. The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological targets. The nitro group, a potent electron-withdrawing moiety, can drastically alter the acidity of nearby protons and engage in specific non-covalent interactions, including hydrogen bonds and π-stacking, which are critical for molecular recognition at a receptor's active site.[1] The hydroxyl group at the 3-position introduces a key hydrogen bond donor/acceptor site and raises the possibility of tautomerism, a phenomenon with profound implications for a molecule's biological activity.

The precise spatial arrangement of these functional groups, dictating the molecule's overall shape and electrostatic potential, can only be unambiguously determined through single-crystal X-ray diffraction (SC-XRD).[2][3] However, experimental data alone may not fully rationalize the observed geometry or predict its behavior in different environments. Therefore, we advocate for a synergistic approach where high-resolution experimental data is complemented by theoretical calculations to provide a holistic structural understanding.

Integrated Workflow for Structural Analysis

Our approach is a multi-stage process designed to ensure data integrity and depth of analysis. It begins with the synthesis and purification of the target compound, proceeds to the critical step of single-crystal growth, and culminates in a dual-pronged analysis using both experimental diffraction and theoretical modeling.

Experimental & Computational Methodologies

Synthesis and Crystallization

The synthesis of the parent compound, 4-nitro-1H-indazole, can be achieved via diazotization of 2-methyl-3-nitroaniline in glacial acetic acid.[4][5] Subsequent hydroxylation at the 3-position would yield the target molecule, 4-Nitro-1H-indazol-3-ol. Rigorous purification is essential, as impurities can severely inhibit crystallization.

Protocol for Crystallization: The key to successful SC-XRD is the growth of high-quality single crystals. This often requires empirical screening of various conditions.

-

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.[6] For a polar molecule like 4-Nitro-1H-indazol-3-ol, solvents such as ethanol, methanol, acetone, or mixtures with water are promising candidates.[7]

-

Crystallization Technique: Slow evaporation is a reliable starting method.

-

Prepare a near-saturated solution of the purified compound in a chosen solvent (e.g., ethanol) at room temperature.

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment for several days to weeks.[8]

-

-

Alternative Techniques: If slow evaporation fails, other methods such as slow cooling of a saturated hot solution or solvent-diffusion (layering a poor solvent over a solution of the compound in a good solvent) should be attempted.[8][9]

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal (visually clear, with well-defined faces, typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer, such as a Bruker X8 APEX, equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.

-

Software: The SHELX suite of programs is the industry standard.[10] SHELXT or SHELXS can be used for structure solution via direct methods, and SHELXL is used for full-matrix least-squares refinement.[5][11]

-

Refinement Process: Non-hydrogen atoms are located from the electron density map and refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

-

Validation: The final structural model is validated using tools like PLATON and the IUCr's checkCIF service to check for missed symmetry and other potential issues.[12][13][14][15]

Computational Chemistry: Density Functional Theory (DFT)

To gain deeper insight into the molecule's electronic properties and to corroborate the experimental geometry, DFT calculations are performed.[16][17]

Protocol for DFT Calculations:

-

Software: The Gaussian 16 suite of programs is a powerful tool for this purpose.[18][19]

-

Methodology:

-

The crystal structure geometry (without lattice constraints) is used as the starting point for a gas-phase geometry optimization.

-

The B3LYP functional combined with a large basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational cost for organic molecules.[17][20]

-

Dispersion corrections (e.g., GD3BJ) should be included, as they are crucial for accurately modeling non-covalent interactions.[21]

-

-

Analysis: From the optimized geometry, various properties can be calculated:

-

Vibrational Frequencies: To confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for understanding intermolecular interactions.

-

Results and Discussion: A Hypothetical Case Study

As no public crystal structure of 4-Nitro-1H-indazol-3-ol exists, we present a discussion based on expected results derived from closely related structures, such as 7-Nitroindazolin-3-one and other nitro-substituted indazoles.[19][22][23]

Tautomerism and Molecular Conformation

A critical question is the tautomeric form of the molecule in the solid state: the 3-hydroxy-1H-indazole, the 3-hydroxy-2H-indazole, or the indazolin-3-one form. Based on the study of 7-Nitroindazolin-3-one, which was confirmed to exist as the 1H-indazol-3-ol tautomer, it is highly probable that 4-Nitro-1H-indazol-3-ol also adopts the 3-hydroxy-1H-indazole form.[19] This form is stabilized by the aromaticity of the pyrazole ring.

The indazole ring system is expected to be nearly planar.[22] The nitro group, being conjugated with the benzene ring, will likely be close to coplanar with it, though minor twisting is possible due to packing forces.

Crystallographic Data Summary

The following table summarizes the expected crystallographic data for 4-Nitro-1H-indazol-3-ol, based on typical values for small organic molecules.

| Parameter | Expected Value |

| Chemical Formula | C₇H₅N₃O₃ |

| Formula Weight | 179.13 g/mol [7][12] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral/racemic molecules) |

| a (Å) | 8 – 12 |

| b (Å) | 5 – 10 |

| c (Å) | 12 – 18 |

| β (°) | 90 – 105 (for monoclinic) |

| Volume (ų) | 900 – 1400 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.5 – 1.7 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Analysis of Intermolecular Interactions

The combination of a hydroxyl group, a nitro group, and an aromatic system creates a rich landscape of potential intermolecular interactions that will govern the crystal packing.

-

Hydrogen Bonding: This will be the dominant interaction. The hydroxyl group (O-H) is an excellent hydrogen bond donor, and the pyrazolic N-H is also a donor. The acceptor sites are the oxygen atoms of the nitro group, the oxygen of the hydroxyl group, and the sp²-hybridized nitrogen of the pyrazole ring.[1][24][25] We anticipate strong O-H···O(nitro) or N-H···O(hydroxyl) hydrogen bonds forming chains or dimeric motifs that define the primary packing structure.

-

π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions.[22][26][27] Given the electron-deficient nature of the nitro-substituted ring, these interactions could be significant, likely occurring in a parallel-displaced or offset arrangement to minimize electrostatic repulsion.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H donors and nitro/hydroxyl oxygen acceptors will also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

To quantify these intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[23][28][29] The analysis is performed using software like CrystalExplorer. By mapping properties like dnorm (normalized contact distance) onto the surface, we can visualize the regions of close intermolecular contact.

-

dnorm map: Intense red spots on the dnorm surface would visually confirm the locations of the strong O-H···O and N-H···O hydrogen bonds.

-

Fingerprint Plots: The 2D fingerprint plot derived from the Hirshfeld surface deconstructs the interactions, showing the percentage contribution of each contact type (e.g., O···H, H···H, C···H, C···C). This provides a quantitative measure of the packing forces. For this molecule, O···H contacts are expected to be the most significant feature.

Conclusion

The structural analysis of 4-Nitro-1H-indazol-3-ol requires a meticulous, multi-faceted approach. While the synthesis and crystallization stages demand careful experimental technique and patience, the subsequent analysis benefits immensely from the integration of experimental SC-XRD data with theoretical DFT calculations. This synergistic workflow, as outlined in this guide, provides an unambiguous determination of the molecular structure, confirms the predominant tautomeric form, and delivers a quantitative understanding of the intermolecular forces that dictate its solid-state architecture. The resulting detailed structural model is an indispensable asset for medicinal chemists and material scientists, enabling a deeper understanding of structure-activity relationships and paving the way for the rational design of novel indazole-based compounds.

References

- ChemicalBook. 4-Nitro-1H-indazole synthesis.

- Biosynth. 4-Nitro-1H-indazol-3-ol.

- CookeChem. 4-Nitro-1H-indazol-3-ol, 95+%.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

-

MIT. PLATON INTRO. [Link]

- ChemicalBook. 4-Nitro-1H-indazole CAS#: 2942-40-7.

-

School of Chemistry, University of Glasgow. PLATON for Windows. [Link]

-

wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

-

Utrecht University. THE PLATON HOMEPAGE. [Link]

-

CCDC. Free Crystal Structure Visualization Software. [Link]

- Söldner, C. A., et al. (2014). Heteroaromatic π-Stacking Energy Landscapes.

-

Utrecht University. PLATON. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

- Kouakou, A., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

-

Gaussian, Inc. Gaussian 16. [Link]

-

University of Colorado Boulder. Crystallization - Organic Chemistry. [Link]

-

Bruker. Chapter 6.1.2 SHELXL-97. [Link]

- Pinilla, E., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta.

-

QuantumSIMM. Dispersion Correction (DFT-D) in Gaussian (g16). [Link]

- Myerdick, M. B., & Myerson, A. S. (2008). Crystallization of Organic Compounds. John Wiley & Sons.

-

Multiwfn. Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. [Link]

-

YouTube. Hirshfeld Surface Analysis by using Crystal Explorer. [Link]

-

CrystalExplorer. The Hirshfeld Surface. [Link]

-

MIT OpenCourseWare. The SHELX package. [Link]

- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

YouTube. How to: Unlock crystal structure secrets with Mercury. [Link]

- Boeyens, J. C. A., et al. (1986). Intramolecular Hydrogen Bonding between Nitro and Hydroxy Groups in a Norbornyl System: a Crystallographic and Spectroscopic Investigation. Journal of the Chemical Society, Perkin Transactions 2.

-

YouTube. CSD Mercury Software Tutorial - Basic Overview & Introduction. [Link]

-

University of Missouri. Crystallisation Techniques. [Link]

- Robinson, J. M. A., et al. (2000). Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. New Journal of Chemistry.

-

MDPI. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.

-

Gaussian, Inc. Density Functional (DFT) Methods. [Link]

-

National Institutes of Health. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

-

ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

-

ACS Publications. Hydration of Aromatic Heterocycles as an Adversary of π-Stacking. [Link]

- Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.

-

International Journal of Chemical and Molecular Engineering. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

-

ResearchGate. Study of Hydrogen Bonding in Nitro Enamides. [Link]

-

ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

-

YouTube. How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. [Link]

-

National Institutes of Health. Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine. [Link]

-

CrystalExplorer. Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

-

Chemistry LibreTexts. 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. [Link]

Sources

- 1. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rigaku.com [rigaku.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. depts.washington.edu [depts.washington.edu]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 12. PLATON INTRO [web.mit.edu]

- 13. PLATON [chem.gla.ac.uk]

- 14. PLATON [cristal.org]

- 15. PLATON [crystal.chem.uu.nl]

- 16. mdpi.com [mdpi.com]

- 17. irjweb.com [irjweb.com]

- 18. gaussian.com [gaussian.com]

- 19. gaussian.com [gaussian.com]

- 20. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 21. quantumsimm.com [quantumsimm.com]

- 22. Heteroaromatic π-Stacking Energy Landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Intramolecular hydrogen bonding between nitro and hydroxy groups in a norbornyl system: a crystallographic and spectroscopic investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. crystalexplorer.net [crystalexplorer.net]

- 29. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

"solubility and stability of 4-Nitro-1H-indazol-3-ol in different solvents"

An In-depth Technical Guide on the Solubility and Stability of 4-Nitro-1H-indazol-3-ol

Executive Summary

4-Nitro-1H-indazol-3-ol is a substituted indazole derivative of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. As specific experimental data for this compound is not widely available in public literature, this guide serves as a comprehensive framework for its systematic characterization. By analyzing its constituent functional groups—an indazole core, a nitro group, and a hydroxyl group—we can predict its general behavior. This document provides a robust set of standardized, field-proven experimental protocols for the precise determination of its solubility and stability profiles, empowering researchers, scientists, and drug development professionals to generate reliable and reproducible data. The methodologies are grounded in established principles of pharmaceutical analysis and are designed to be self-validating, ensuring the integrity of the results.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on a thorough understanding of its fundamental properties. For a molecule like 4-Nitro-1H-indazol-3-ol (CAS: 7384-16-9, Molecular Formula: C₇H₅N₃O₃), solubility and stability are not mere data points; they are pivotal parameters that dictate its viability for further development.[1][2][3]

-

Solubility influences every stage from synthetic workup and purification to formulation and bioavailability.[4][5] A compound's ability to dissolve in relevant media determines its suitability for biological assays, the choice of formulation strategies, and its potential for in vivo absorption.[6]

-

Stability defines the compound's shelf-life, its degradation pathways, and the potential formation of impurities. Understanding its intrinsic stability is a regulatory requirement and is essential for ensuring safety and efficacy.[7]

This guide provides the theoretical basis and practical workflows for a comprehensive evaluation of 4-Nitro-1H-indazol-3-ol.

Predicted Physicochemical Profile

The structure of 4-Nitro-1H-indazol-3-ol provides significant clues to its chemical behavior.

-

Structure and Tautomerism: The compound exists in tautomeric equilibrium between the 4-nitro-1H-indazol-3-ol and 4-nitro-1,2-dihydro-indazol-3-one forms. The presence of both a phenolic hydroxyl group and an N-H proton imparts acidic characteristics.

-

Electronic Effects: The potent electron-withdrawing nature of the nitro (-NO₂) group at the 4-position decreases the pKa of the N-H and O-H protons, making the molecule more acidic than unsubstituted indazol-3-ol. This will enhance its solubility in alkaline aqueous solutions.

-

Predicted Solubility: The molecule possesses both polar features (nitro, hydroxyl, and indazole nitrogens capable of hydrogen bonding) and a nonpolar aromatic core. This duality suggests:

-

Low aqueous solubility at neutral pH.

-

Increased solubility in polar organic solvents such as DMSO, DMF, and alcohols.

-

pH-dependent aqueous solubility , with significantly higher solubility in basic media due to deprotonation and salt formation.

-

-

Predicted Stability: The nitroaromatic system is known to be susceptible to specific degradation pathways.[8]

-

Photostability: Nitroaromatic compounds are often light-sensitive and can undergo photolytic degradation.[9]

-

Hydrolytic Stability: While the indazole core is generally stable, extreme pH conditions (strong acid or base) at elevated temperatures could promote hydrolysis.

-

Oxidative Stability: The molecule may be susceptible to strong oxidizing agents. The nitro group itself is an oxidizing moiety and can be reduced under specific conditions.

-

Part I: A Systematic Approach to Solubility Determination

A multi-faceted approach is required to build a comprehensive solubility profile, distinguishing between early-stage screening needs and late-stage formulation requirements.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility measurements are relevant in research and development:

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility issues.[6][10]

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the solute in a solvent at equilibrium with the solid material.[10] It is a lower-throughput but more accurate method, essential for pre-formulation and development.[11]

Experimental Workflow for Solubility Profiling

The following workflow provides a logical progression for characterizing the solubility of 4-Nitro-1H-indazol-3-ol.

Caption: General workflow for solubility determination.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

-

Causality: This method is chosen for its high speed and low sample consumption, making it ideal for initial screening.[5] It measures light scattering from precipitated particles to determine the point of insolubility.

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Nitro-1H-indazol-3-ol in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microtiter plate, add the appropriate volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

-

Measurement: Analyze the plate using a laser nephelometer to measure the amount of scattered light in each well.

-

Data Analysis: The kinetic solubility value is the concentration at which the nephelometry signal significantly deviates from the background.

-

Protocol 2: Equilibrium Solubility via the Shake-Flask Method

-

Causality: This method is the definitive standard for determining thermodynamic solubility.[11] By allowing the system to reach equilibrium between the solid and dissolved states, it provides a true measure of the compound's maximum dissolved concentration, which is critical for formulation and biopharmaceutical classification.

-

Methodology:

-

Preparation: Add an excess amount of solid 4-Nitro-1H-indazol-3-ol (enough to ensure some solid remains at the end) to a known volume of the selected solvent in a sealed glass vial. Use a range of solvents relevant to pharmaceutical development (see Table 1).

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for 24 to 72 hours. A preliminary time-course experiment can determine when equilibrium is reached (i.e., when the concentration in solution no longer increases).

-

Phase Separation: Stop agitation and allow the vials to stand at the same constant temperature for 2-4 hours. Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (pre-test filter for compound adsorption).[10]

-

Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of 4-Nitro-1H-indazol-3-ol using a validated HPLC-UV method.

-

Validation: Visually confirm that solid material remains in the vial after sampling to ensure saturation was achieved.

-

Data Presentation: Solubility Profile

Experimental results should be meticulously recorded in a structured format for clear comparison.

Table 1: Solubility Data Template for 4-Nitro-1H-indazol-3-ol

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

|---|---|---|---|---|

| Water | 25 | Shake-Flask | ||

| 0.1 N HCl (pH ~1) | 25 | Shake-Flask | ||

| Acetate Buffer (pH 4.5) | 25 | Shake-Flask | ||

| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask | ||

| Carbonate Buffer (pH 9.0) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | | |

Part II: Comprehensive Stability Assessment

Stability testing is crucial for identifying degradation pathways and developing a stable formulation. Forced degradation, or stress testing, is the cornerstone of this process.[9]

Theoretical Framework: Stability-Indicating Analytical Methods (SIAM)

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.[7] The key requirement is specificity: the method must be able to resolve the intact compound from all its degradation products, process impurities, and other formulation components.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Experimental Workflow for Forced Degradation Studies

This workflow outlines the necessary steps to assess the intrinsic stability of 4-Nitro-1H-indazol-3-ol.

Caption: Workflow for forced degradation studies.

Protocol 3: Forced Degradation (Stress Testing)

-

Causality: These studies are designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[9] The conditions are chosen to mimic potential environmental stresses during manufacturing, shipping, and storage, but in an accelerated manner.

-

Methodology:

-

Initial Analysis: Prepare a stock solution of 4-Nitro-1H-indazol-3-ol (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water). Analyze this "time zero" sample using the validated HPLC method to establish the initial purity.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C). Analyze at set time points (e.g., 2, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH. Maintain samples at room temperature and 60°C. Analyze at the same time points. Neutralize samples before HPLC injection.[9]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Analyze at the time points.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 60-80°C.

-

Solid: Place the solid powder in an oven at a high temperature (e.g., 105°C). Analyze at appropriate time points.

-

-

Photolytic Degradation: Expose the stock solution to a photostability chamber with controlled light exposure (e.g., UV and visible light as per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light. Analyze both samples.

-

Analysis: For each condition and time point, inject the sample into the HPLC system. Calculate the percentage of the parent compound remaining and characterize the degradation products by their retention times and UV spectra. If available, LC-MS can be used to identify the mass of the degradants.

-

Data Presentation: Stability Profile

Summarize the findings from the stress testing to provide a clear overview of the compound's liabilities.

Table 2: Forced Degradation Summary for 4-Nitro-1H-indazol-3-ol

| Stress Condition | Duration/Temp | % Assay of Parent Compound | Number of Degradants | Observations (e.g., Color Change) |

|---|---|---|---|---|

| 0.1 N HCl | 24h / 60°C | |||

| 0.1 N NaOH | 24h / 60°C | |||

| 3% H₂O₂ | 24h / RT | |||

| Thermal (Solid) | 72h / 105°C |

| Photolytic (Solution) | ICH Q1B | | | |

Conclusion

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (Source: Google Search)[11]

-

Solubility Test | AxisPharm. (Source: AxisPharm)[4]

-

4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024). (Source: WuXi AppTec)[6]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). (Source: Google Search)[10]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (Source: Rheolution)[5]

-

An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (Source: Benchchem)[8]

- 4-Nitro-1H-indazole CAS#: 2942-40-7 - ChemicalBook. (Source: ChemicalBook)

-

Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds - Benchchem. (Source: Benchchem)[9]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022). (Source: ACS Publications)[14]

-

3-HYDROXY-4-NITRO (1H)INDAZOLE | 7384-16-9 - ChemicalBook. (Source: ChemicalBook)[1]

-

4-Nitro-1H-indazol-3-ol | 7384-16-9 | HAA38416 | Biosynth. (Source: Biosynth)[2]

-

Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment - MDPI. (Source: MDPI)[15]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (2022). (Source: Semantic Scholar)[16]

-

Choices of chromatographic methods as stability indicating assays for pharmaceutical products - Semantic Scholar. (Source: Semantic Scholar)[12]

- 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem - NIH. (Source: PubChem)

-

Stability Indicating Assay Method - IJCRT.org. (2023). (Source: IJCRT.org)[7]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. (Source: Quest Journals)[13]

- 4-Nitro-1H-indazole | 2942-40-7 - ChemicalBook. (2025). (Source: ChemicalBook)

-

4-Nitro-1H-indazol-3-ol , 95+% , 7384-16-9 - CookeChem. (Source: CookeChem)[3]

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). (Source: Taylor & Francis Online)

-

An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole - Benchchem. (Source: Benchchem)[17]

Sources

- 1. 3-HYDROXY-4-NITRO (1H)INDAZOLE | 7384-16-9 [amp.chemicalbook.com]

- 2. 4-Nitro-1H-indazol-3-ol | 7384-16-9 | HAA38416 | Biosynth [biosynth.com]

- 3. 4-Nitro-1H-indazol-3-ol , 95+% , 7384-16-9 - CookeChem [cookechem.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ijcrt.org [ijcrt.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. questjournals.org [questjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Initial Biological Screening of 4-Nitro-1H-indazol-3-ol

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of 4-Nitro-1H-indazol-3-ol, a novel chemical entity with potential therapeutic relevance. Drawing upon the known pharmacological profiles of related nitro-indazole scaffolds, we outline a tiered, logic-driven screening cascade designed to efficiently characterize its cytotoxic, target-specific, and early drug-like properties. The narrative emphasizes the scientific rationale behind each experimental choice, from primary cytotoxicity profiling and secondary target engagement assays to essential in vitro ADME assessments. Detailed, field-proven protocols are provided for key methodologies, including MTT cytotoxicity assays, kinase activity screening, and metabolic stability assessments. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to de-risk and prioritize this compound for further preclinical development.

Introduction and Rationale for Screening

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitor Pazopanib, feature the indazole core, underscoring its therapeutic importance.[2] The introduction of a nitro group to this scaffold has been shown to be a critical determinant of biological activity.[3] For instance, various nitroindazole derivatives have demonstrated significant potential as antiparasitic agents, anticancer therapeutics, and inhibitors of key enzymes like nitric oxide synthase.[3][4][5][6]

Specifically, derivatives of 6-nitroindazole have shown potent antiproliferative activity against lung carcinoma cell lines, while 5-nitroindazoles exhibit outstanding trypanocidal profiles.[3][5] The mechanism for some nitro-heterocyclic compounds is linked to the intracellular reduction of the nitro group, forming reactive species that can damage parasitic macromolecules.[7][8]

Given this precedent, 4-Nitro-1H-indazol-3-ol (CAS No. 7384-16-9) represents an intriguing candidate for biological screening. Its unique substitution pattern warrants a systematic investigation to elucidate its potential bioactivity. This guide proposes a screening cascade predicated on the hypothesis that 4-Nitro-1H-indazol-3-ol may possess antiproliferative properties, a common trait among related nitro-heterocyclic compounds.

The Tiered Screening Cascade: A Strategic Overview

A successful initial screening campaign must be both comprehensive and resource-efficient. We advocate for a tiered approach that begins with broad, cost-effective assays to assess general toxicity and progresses to more specific, hypothesis-driven experiments. This strategy ensures that only compounds with a promising safety and activity profile advance, saving valuable time and resources.

Tier 1: Foundational Cytotoxicity Profiling

Scientific Rationale: The evaluation of cytotoxic potential is the critical first step in drug discovery, particularly for oncology programs.[9][10][11] This initial screen provides a quantitative measure of a compound's potency (IC50 value) and its therapeutic window (Selectivity Index). We employ parallel screening against cancerous and non-cancerous cell lines to distinguish between general toxicity and cancer-specific effects. The MTT assay is chosen for its robustness and high-throughput capability, measuring metabolic activity as a proxy for cell viability.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing the in vitro cytotoxicity of novel compounds.[10][12]

-

Cell Culture & Seeding:

-

Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) in their respective recommended media.

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed 5,000 cells per well in 100 µL of medium into a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of 4-Nitro-1H-indazol-3-ol in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

-

Incubation & Assay Procedure:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[9]

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[12]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve using non-linear regression analysis.

-

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to clearly present the compound's potency and selectivity.

Table 1: Hypothetical Cytotoxicity Profile of 4-Nitro-1H-indazol-3-ol

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)¹ |

| A549 | Lung Carcinoma | 8.5 ± 0.7 | 5.9 |

| MCF-7 | Breast Adenocarcinoma | 12.1 ± 1.1 | 4.1 |

| HEK293 | Normal Kidney | 50.2 ± 4.5 | - |

| Doxorubicin | (Positive Control) | 0.9 ± 0.1 (A549) | - |

¹ Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Target Identification and Mechanistic Elucidation

Scientific Rationale: If Tier 1 results indicate potent and selective antiproliferative activity, the next logical step is to investigate the compound's mechanism of action. Since many indazole derivatives function as kinase inhibitors, screening against a panel of clinically relevant kinases is a high-priority, hypothesis-driven approach.[2][14] Kinases are crucial regulators of cellular signaling and are frequently deregulated in cancer, making them prime therapeutic targets.[15][16] A universal, luminescence-based assay like the ADP-Glo™ Kinase Assay is ideal as it can be used for virtually any kinase and measures the amount of ADP produced in the kinase reaction, a direct indicator of enzyme activity.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for screening inhibitors against a specific kinase.

-

Reaction Setup:

-

In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value.

-

Add 4-Nitro-1H-indazol-3-ol at a fixed concentration (e.g., 10 µM) to the test wells. Include positive control (known inhibitor) and negative control (vehicle) wells.

-

Initiate the kinase reaction by adding the final component (typically ATP or substrate) and incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition & Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of kinase activity relative to the negative control.

-

Data Presentation

Results from a kinase panel screen are typically presented as percent inhibition to identify primary targets for further investigation.

Table 2: Hypothetical Kinase Inhibition Profile of 4-Nitro-1H-indazol-3-ol (at 10 µM)

| Kinase Target | Kinase Family | % Inhibition |

| EGFR | Tyrosine Kinase | 15% |

| PI3Kα | Lipid Kinase | 88% |

| AKT1 | Serine/Threonine Kinase | 75% |

| CDK2 | Serine/Threonine Kinase | 25% |

| VEGFR2 | Tyrosine Kinase | 9% |

These hypothetical results would suggest that 4-Nitro-1H-indazol-3-ol is a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cancer cell growth and survival.

Tier 3: Early In Vitro ADME Profiling

Scientific Rationale: Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for a compound's clinical success.[18] Identifying potential liabilities early in the discovery pipeline can prevent costly late-stage failures.[19][20] Key in vitro ADME assays provide essential data on a compound's drug-like characteristics.[21] Metabolic stability, assessed using liver microsomes, is a crucial parameter as it predicts how quickly a compound will be cleared from the body.

Experimental Protocol: Microsomal Metabolic Stability Assay

-

Incubation:

-

Incubate 4-Nitro-1H-indazol-3-ol (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

-

Include a positive control compound with known metabolic instability (e.g., Verapamil).

-

-

Reaction Initiation and Quenching:

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

-

Data Presentation

Early ADME data provides a snapshot of the compound's potential pharmacokinetic behavior.

Table 3: Hypothetical Early ADME Profile of 4-Nitro-1H-indazol-3-ol

| Assay | Method | Result | Interpretation |

| Kinetic Solubility | Nephelometry | 75 µM | Good aqueous solubility |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | 92% bound | Moderate to high binding |

| CYP3A4 Inhibition | LC-MS/MS | IC50 > 20 µM | Low risk of drug-drug interactions |

Conclusion and Path Forward

This guide has outlined a systematic, multi-tiered approach for the initial biological screening of 4-Nitro-1H-indazol-3-ol. By integrating cytotoxicity, target-based, and early ADME assays, this workflow enables a comprehensive and efficient evaluation of the compound's therapeutic potential.

Based on the hypothetical data presented, 4-Nitro-1H-indazol-3-ol emerges as a promising hit:

-

It demonstrates potent and selective cytotoxicity against cancer cell lines.

-

It appears to act via inhibition of the clinically relevant PI3K/Akt pathway.

-